
4,7,7,-Trimethylbicyclo(4.1.0)heptane-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic compound with the molecular formula C10H18O. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring, with three methyl groups attached to the cyclohexane ring and a hydroxyl group attached to the cyclopropane ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,7,7-trimethylbicyclo[4.1.0]heptane, which can be obtained through the Diels-Alder reaction of isoprene with 2,3-dimethyl-1,3-butadiene.
Industrial Production Methods
In industrial settings, the production of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired product formation.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alkanes
Substitution: Halides or other substituted derivatives
Applications De Recherche Scientifique
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique bicyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-: A similar compound without the hydroxyl group.
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: A related compound with a ketone group instead of a hydroxyl group.
Uniqueness
4,7,7-Trimethylbicyclo(4.1.0)heptane-3-methanol is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxyl group allows for additional hydrogen bonding and interactions with biomolecules, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
82004-06-6 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-9-10(11(9,2)3)5-8(7)6-12/h7-10,12H,4-6H2,1-3H3 |
Clé InChI |
QDGZSGUFJHLTOU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C(C2(C)C)CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



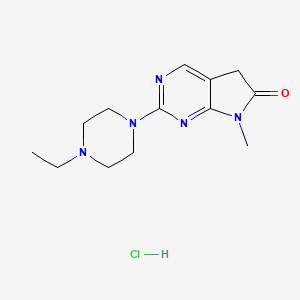
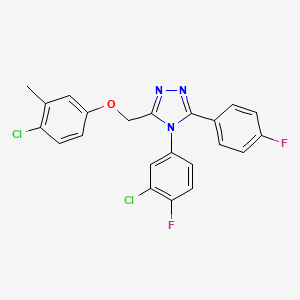
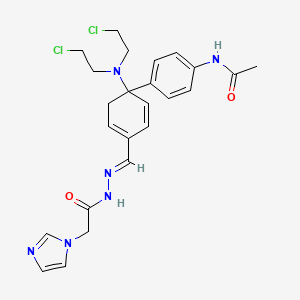
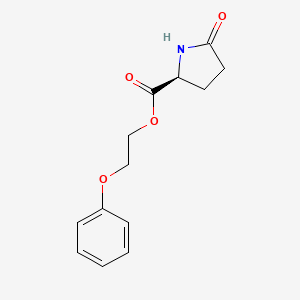


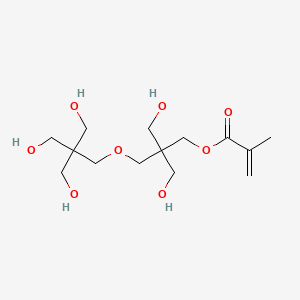
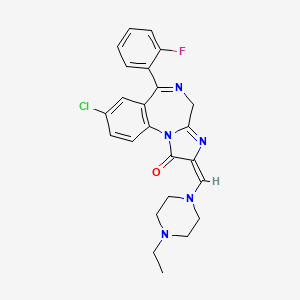
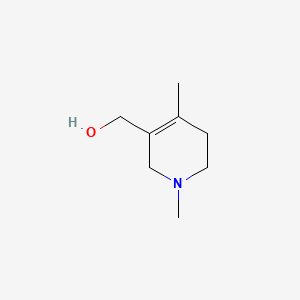
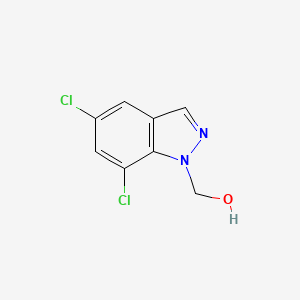
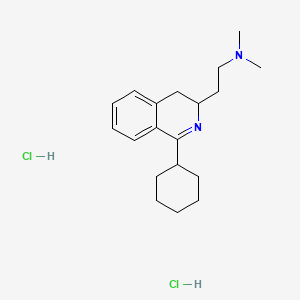

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)
